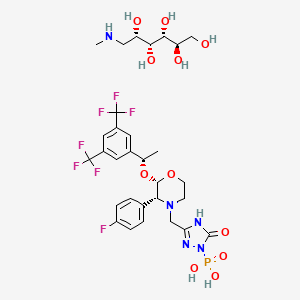

(1'S,2R,3S)-Fosaprepitant Dimeglumine

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H39F7N5O11P |

|---|---|

Molecular Weight |

809.6 g/mol |

IUPAC Name |

[3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20-;4-,5+,6+,7+/m00/s1 |

InChI Key |

UGJUJYSRBQWCEK-GBIUHEKFSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Overview of Prodrug Strategies in Pharmaceutical Sciences

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. nih.govmdpi.com This molecular modification strategy is a well-established tool in drug development aimed at optimizing the physicochemical, biopharmaceutical, and pharmacokinetic properties of a parent drug. nih.govsciencepublishinggroup.com Prodrug design can address numerous challenges, including poor aqueous solubility, chemical instability, inadequate permeability across biological membranes, rapid pre-systemic metabolism, and toxicity. nih.govsciencepublishinggroup.com Globally, approximately 10% of all commercially available medicines are classified as prodrugs. nih.gov

Rationale for Neurokinin 1 Receptor Antagonism Research

The neurokinin-1 (NK-1) receptor is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes. nih.govresearchgate.net Its primary endogenous ligand is Substance P, a neuropeptide involved in transmitting signals within the central and peripheral nervous systems. nih.govpatsnap.com The Substance P/NK-1 receptor system is a key mediator in the emetic (vomiting) reflex, with NK-1 receptors densely located in brain regions critical for vomiting, such as the nucleus tractus solitarius and the area postrema. nih.gov

During exposure to emetogenic stimuli, such as certain chemotherapy agents, Substance P is released, binding to NK-1 receptors and triggering the vomiting cascade. patsnap.com Consequently, academic and clinical research has focused on developing selective NK-1 receptor antagonists to block this pathway. nih.gov By competitively inhibiting the binding of Substance P to the NK-1 receptor, these antagonists can prevent the transmission of the emetic signal, offering a distinct mechanism of action compared to other antiemetic classes like serotonin (B10506) 5-HT3 receptor antagonists. nih.govnih.gov

Beyond emesis, the Substance P/NK-1 receptor system has been implicated in tumor biology, including roles in tumor cell proliferation, migration, and angiogenesis. mdpi.commdpi.com This has broadened the rationale for NK-1 receptor antagonism research, with ongoing investigations into its potential as a direct anti-cancer therapeutic target. researchgate.netmdpi.com

Historical Development and Academic Significance of 1 S,2r,3s Fosaprepitant Dimeglumine As a Prodrug

Chemical Synthesis Pathways for this compound

Retrosynthetic analysis is a technique used to plan chemical syntheses by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are the ionic bond of the dimeglumine salt and the phosphate (B84403) ester bond, leading back to the aprepitant core.

The key retrosynthetic disconnections reveal several critical intermediates:

Aprepitant : The direct precursor for phosphorylation. Its synthesis forms the bulk of the synthetic challenge.

Fosaprepitant Dibenzyl Ester : A protected intermediate formed during the phosphorylation of aprepitant. The benzyl (B1604629) groups serve as protecting groups for the phosphate moiety and are removed in a later step.

(1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol : A key chiral alcohol that forms the ether side chain on the morpholine (B109124) ring. researchgate.net The stereochemistry at this center is crucial for the drug's activity. chemicalbook.com

Substituted Chiral Morpholine Core : Specifically, a derivative like (2R,3S)-3-(4-fluorophenyl)morpholine, which constitutes the central heterocyclic structure of the molecule. researchgate.net

Tetrabenzyl pyrophosphate : The phosphorylating agent used to convert aprepitant to its protected phosphate ester.

N-methyl-D-glucamine (Meglumine) : The base used to form the final, highly water-soluble dimeglumine salt. researchgate.net

Interactive Data Table: Key Synthetic Intermediates

| Intermediate Name | Role in Synthesis | Key Structural Feature |

|---|---|---|

| Aprepitant | Starting material for phosphorylation | Core structure with three chiral centers |

| Fosaprepitant Dibenzyl Ester | Protected phosphate intermediate | Dibenzyl-protected phosphate group |

| (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol | Chiral building block | Defines the (1'R) stereocenter |

| (2R,3S)-3-(4-fluorophenyl)morpholine derivative | Chiral building block | Forms the core morpholine ring with (2R,3S) stereochemistry |

| Tetrabenzyl pyrophosphate | Phosphorylating agent | Source of the phosphate group |

| N-methyl-D-glucamine | Salt-forming agent | Forms the dimeglumine salt for solubility |

Reaction Mechanisms in the Formation of the Phosphate Ester and Dimeglumine Salt

The conversion of aprepitant to fosaprepitant dimeglumine involves two primary transformations: phosphorylation and salt formation.

Formation of the Phosphate Ester: The synthesis begins with the phosphorylation of the aprepitant molecule. This is typically achieved by reacting aprepitant with tetrabenzyl pyrophosphate. The reaction proceeds via a nucleophilic attack from the triazolone ring of aprepitant on the phosphorus atom of the pyrophosphate. This reaction is carried out in the presence of a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to deprotonate the triazolone nitrogen, thereby activating it for the attack. The initial product is a dibenzyl-protected fosaprepitant, which shields the acidic protons of the phosphate group during the synthesis.

The benzyl protecting groups are subsequently removed. A common method for this deprotection is catalytic hydrogenation. The dibenzyl fosaprepitant intermediate is subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C). google.com This cleaves the benzyl-oxygen bonds, yielding the free phosphonic acid, fosaprepitant.

Formation of the Dimeglumine Salt: The final step is the formation of the dimeglumine salt to enhance water solubility for intravenous formulation. nih.gov Fosaprepitant, being a phosphonic acid, readily reacts with a base. In this case, two equivalents of N-methyl-D-glucamine (meglumine) are added to a solution of fosaprepitant. researchgate.net This acid-base reaction forms the stable dimeglumine salt, this compound, which can then be isolated as a solid. cancer.gov

For research and larger-scale production, optimization of the synthetic route is crucial to improve yield, purity, and efficiency. Key areas of optimization include:

Solvent and Catalyst Screening : Research has explored various solvents for the hydrogenation step, including methanol, isopropanol, and THF, to improve reaction efficiency and simplify purification. google.com Different catalysts, such as Raney Nickel, have also been investigated as alternatives to Pd/C. google.com

Purification Techniques : The purification of the final fosaprepitant dimeglumine salt is critical. Optimized procedures often involve precipitation from a solvent/anti-solvent system, such as methanol/isopropyl alcohol, to isolate the pure product with minimal impurities. google.com

Impurity Control : A significant focus of optimization is minimizing the formation of process-related impurities. researchgate.net This involves fine-tuning reaction conditions (temperature, reaction time, stoichiometry) to prevent side reactions and developing robust analytical methods (like HPLC) to detect and quantify any impurities formed. researchgate.net

Telescoping Reactions : To improve efficiency, steps can be "telescoped," where the product of one reaction is used directly in the next without isolation. For instance, after the hydrogenation to remove the benzyl groups, the resulting fosaprepitant solution can be directly treated with N-methyl-D-glucamine, streamlining the process from the protected intermediate to the final salt.

Stereochemical Control and Resolution in this compound Synthesis

The therapeutic efficacy of fosaprepitant is dictated by the specific three-dimensional arrangement of its atoms. Therefore, controlling the stereochemistry during its synthesis is of paramount importance.

Aprepitant, and by extension fosaprepitant, possesses three stereogenic centers, which means it can exist as a total of eight stereoisomers (four pairs of enantiomers). rhhz.netnih.govphmethods.net The biologically active isomer is the (1'R, 2R, 3S) configuration.

The three chiral centers are:

C1' : The carbon atom in the ethoxy side chain, bonded to the 3,5-bis(trifluoromethyl)phenyl group, has an (R) configuration.

C2 : The carbon atom at the 2-position of the morpholine ring, which is attached to the ethoxy side chain, has an (R) configuration.

C3 : The carbon atom at the 3-position of the morpholine ring, bonded to the 4-fluorophenyl group, has an (S) configuration.

The presence of multiple chiral centers necessitates highly stereoselective synthetic methods to ensure that only the desired diastereomer is produced. rhhz.net The incorrect configuration at any of these centers can lead to a significant loss of biological activity or the formation of undesired impurities. rhhz.net

Interactive Data Table: Chiral Centers of Aprepitant/Fosaprepitant

| Position | Location | Required Configuration |

|---|---|---|

| C1' | Ethoxy side chain | R |

| C2 | Morpholine ring | R |

| C3 | Morpholine ring | S |

Enantioselective and Diastereoselective Synthesis Approaches

Achieving the correct absolute and relative stereochemistry of fosaprepitant requires sophisticated enantioselective and diastereoselective strategies.

Enantioselective Synthesis of the Side Chain: The synthesis of the chiral alcohol, (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a critical step. This is often accomplished through the asymmetric reduction of the corresponding prochiral ketone, 3,5-bis(trifluoromethyl)acetophenone. Several methods have been developed for this transformation:

Catalytic Asymmetric Reduction : This involves the use of chiral catalysts, such as ruthenium-based complexes, although this can present challenges with heavy metal contamination and harsh reaction conditions. researchgate.net

Biocatalysis : A greener and highly selective alternative is the use of enzymes, such as ketoreductases or lipases. researchgate.netacs.org For example, whole-cell biocatalysis using organisms like Leifsonia xyli can reduce the ketone to the desired (R)-alcohol with excellent enantiomeric excess (>99% ee) and high yield. nih.gov

Diastereoselective Construction of the Morpholine Ring: The formation of the morpholine ring with the correct (2R,3S) relative stereochemistry is another significant challenge. Strategies to achieve this include:

Chiral Auxiliaries : Using a chiral auxiliary to guide the stereochemical outcome of reactions.

Substrate-Controlled Reactions : Designing the synthesis so that the existing stereocenter from the chiral alcohol directs the formation of the new stereocenters on the morpholine ring.

Crystallization-Induced Diastereoselective Transformation : In some routes, a mixture of diastereomers is formed, and then under specific conditions, this mixture equilibrates, allowing the desired, less soluble diastereomer to crystallize out, driving the equilibrium towards the formation of the correct product. acs.org

By combining these highly selective methods, the aprepitant core is assembled with the correct stereochemistry, which is then carried through the final phosphorylation and salt formation steps to yield the single, biologically active isomer of this compound.

Influence of Stereochemistry on Prodrug Properties

Stereochemistry is a critical factor in the design and function of pharmaceuticals, as the three-dimensional arrangement of atoms in a molecule can significantly dictate its biological activity. ijpsjournal.comresearchgate.net Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit markedly different pharmacokinetic and pharmacodynamic properties within the chiral environment of the human body. nih.govnih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects. nih.gov

In the context of prodrugs, stereochemistry is paramount because the prodrug must be converted into the active pharmaceutical ingredient with the correct spatial orientation to interact effectively with its biological target. researchgate.net Fosaprepitant is a prodrug designed to overcome the poor water solubility of Aprepitant. nih.govmdpi.com Its primary function is to deliver Aprepitant into the systemic circulation after intravenous administration, whereupon it is rapidly and completely converted to the active drug by phosphatases. nih.govfda.gov

The specific (1'S,2R,3S) stereochemistry of Fosaprepitant is essential because it directly corresponds to the stereochemistry of the therapeutically active isomer of Aprepitant. The antiemetic activity of Aprepitant is attributable to this specific stereoisomer. Therefore, to ensure therapeutic efficacy, the prodrug must possess the precise configuration that will yield the active enantiomer upon enzymatic cleavage of the phosphate group. rhhz.net The use of a single, pure enantiomer prodrug like (1'S,2R,3S)-Fosaprepitant ensures that the biological activity is maximized and potential complications arising from the presence of other, less active or inactive stereoisomers are avoided. nih.gov

Fundamental Principles of Phosphate Ester Prodrug Design

The development of prodrugs is a critical strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of parent drug molecules. This compound is a prime example of a phosphate ester prodrug designed to circumvent the poor aqueous solubility of its active metabolite, aprepitant. nih.govcaymanchem.comgoogle.com This approach leverages the introduction of a phosphate group to temporarily modify the drug's structure, enhancing its properties for administration, followed by in vivo conversion to release the active therapeutic agent. ingentaconnect.comsnv63.ru

Enhancement of Aqueous Solubility through Phosphate Esterification

A primary motivation for developing phosphate ester prodrugs is to significantly increase the water solubility of a lipophilic parent drug. pharmatutor.orgnih.gov Aprepitant, the active component, is a crystalline solid with very limited solubility in water, which poses challenges for developing an intravenous formulation. google.com To address this, a hydrophilic phosphate ester group was attached to the aprepitant molecule, creating fosaprepitant. chemicalbook.comresearchgate.net This N-phosphoryl derivative, when formulated as a dimeglumine salt, becomes freely soluble in water. chemicalbook.comfda.gov

The attachment of a phosphoric acid moiety introduces an ionizable group to the molecule. ingentaconnect.comsnv63.ru This dramatically increases the polarity and hydrogen bonding capacity of the compound, leading to a substantial improvement in aqueous solubility compared to the parent drug. pharmatutor.org The resulting this compound is an amorphous white to off-white powder that is freely water-soluble, making it suitable for intravenous administration. chemicalbook.comfda.gov

| Compound | Chemical Form | Aqueous Solubility |

| Aprepitant | Parent Drug | Very limited google.com |

| This compound | Prodrug Salt | Freely soluble in water chemicalbook.comfda.gov |

Design Considerations for Bioreversible Linkages

The success of a prodrug strategy hinges on the design of a bioreversible linkage that is stable under storage conditions but is efficiently cleaved in vivo to release the active drug. researchgate.net For phosphate ester prodrugs like fosaprepitant, the N-phosphoryl bond serves as this linkage. researchgate.net This linkage is designed to be a substrate for endogenous enzymes, specifically phosphatases, which are ubiquitous throughout the body. ingentaconnect.comnih.gov

Key design considerations include ensuring the linkage is chemically stable in the pharmaceutical formulation to guarantee an adequate shelf-life. google.com However, upon administration, the linkage must be sufficiently labile to undergo rapid enzymatic hydrolysis. pharmatutor.orgnih.gov The goal is a swift and complete conversion to the parent drug, ensuring that the prodrug itself does not elicit any significant pharmacological effects or exhibit a distinct tissue distribution profile. nih.gov In the case of fosaprepitant, the design was successful, as the prodrug has a 10-fold lower affinity for the target neurokinin-1 (NK1) receptor than aprepitant and is rapidly converted in vivo. researchgate.net

Enzymatic Hydrolysis of this compound to Aprepitant

The therapeutic action of this compound is entirely dependent on its bioconversion to aprepitant. nih.gov This conversion is a rapid, enzyme-mediated hydrolysis process that occurs following intravenous administration. google.comumw.edu.pl

Identification and Characterization of Relevant Phosphatase Enzymes

The bioconversion of fosaprepitant to aprepitant is catalyzed by a class of enzymes known as phosphatases. nih.govpatsnap.com These enzymes are responsible for hydrolyzing phosphate esters. Specifically, alkaline phosphatases (ALPs) are considered key enzymes in this process. ingentaconnect.comsnv63.ru ALPs are widely distributed throughout the human body, which accounts for the rapid and widespread conversion of the prodrug. ingentaconnect.comnih.gov In vitro investigations have confirmed that the conversion occurs in preparations from various tissues, including the liver, kidney, lung, and ileum, indicating that metabolism is not confined to a single organ. fda.govnih.gov This broad distribution of relevant phosphatases ensures that the conversion to aprepitant is efficient and not limited by hepatic first-pass metabolism. fda.gov

Kinetics of Prodrug Conversion in In Vitro Systems

In vitro studies have demonstrated the rapid kinetics of fosaprepitant's conversion to aprepitant. When incubated with human liver microsomes, the conversion is remarkably fast, with only 3% of the fosaprepitant prodrug remaining after just 15 minutes. researchgate.netnih.gov In human blood, fosaprepitant is relatively stable, with less than 15% conversion observed over a two-hour period, suggesting that the primary sites of conversion are in tissues rich with phosphatases rather than in systemic circulation. researchgate.net Following intravenous administration, the plasma half-life of fosaprepitant is extremely short, averaging approximately 2.3 minutes. nih.govnih.gov Plasma concentrations of the prodrug typically fall below the level of quantification (10 ng/mL) within 30 minutes after the completion of an infusion. fda.govnih.gov

| In Vitro System | Parameter | Result | Citation |

| Human Liver Microsomes | % Prodrug Remaining | 3% after 15 minutes | nih.gov, researchgate.net |

| Human Blood | % Conversion | <15% after 2 hours | researchgate.net |

| In Vivo (Post-IV Infusion) | Plasma Half-life (t½) | ~2.3 minutes | nih.gov, nih.gov |

| In Vivo (Post-IV Infusion) | Time to Undetectable Levels | <30 minutes | nih.gov, fda.gov |

Metabolic Pathways and Metabolite Profiling (excluding human clinical context)

Once this compound is converted to aprepitant, the active drug undergoes extensive metabolism. fda.gov In vitro studies using human liver microsomes have been instrumental in elucidating these metabolic pathways. The metabolism of aprepitant is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor. patsnap.comdrugbank.com Minor metabolic roles are played by CYP1A2 and CYP2C19. fda.govnih.govdrugbank.com

The primary metabolic pathway is oxidation. fda.gov This occurs largely at the morpholine ring of the aprepitant molecule and its associated side chains. fda.gov Through in vitro studies, seven different metabolites of aprepitant have been identified. These metabolites are considered to be only weakly active. drugbank.com The conversion of fosaprepitant to aprepitant itself liberates phosphate and meglumine (B1676163) as byproducts. fda.govnih.gov

Pharmacological Characterization of Aprepitant Active Metabolite from an Academic Perspective

Molecular Mechanism of Neurokinin-1 (NK1) Receptor Antagonism

The primary mechanism of aprepitant (B1667566) involves blocking the binding of an endogenous neuropeptide called Substance P to the NK1 receptor. researchgate.netpatsnap.com Substance P is a key signaling molecule in the central and peripheral nervous systems, playing a significant role in transmitting emetic signals to the brain's vomiting center, particularly the area postrema and the nucleus of the solitary tract. nih.govpatsnap.com By competitively binding to and inhibiting the NK1 receptor, aprepitant prevents the downstream signaling cascade initiated by Substance P, thereby blocking the emetic reflex. oup.compatsnap.com This blockade is effective against both the acute and delayed phases of emesis. drugbank.com

Recent high-resolution crystal structures of the human NK1 receptor bound to aprepitant have provided a detailed, static picture of this interaction. nih.govnih.gov These studies reveal that aprepitant settles into a binding pocket formed by transmembrane helices III, V, and VI. nih.gov The binding involves multiple hydrogen bonds and hydrophobic interactions that ensure high selectivity and affinity. nih.govresearchgate.net This structural understanding is crucial for the future design of new drugs targeting the NK1 receptor with potentially enhanced properties. nih.gov

Aprepitant demonstrates high affinity and remarkable selectivity for the human NK1 receptor. Radioligand binding assays have quantified its binding affinity, showing a potent inhibitory concentration (IC50) of 0.1 nM for the human NK1 receptor. nih.gov This indicates that aprepitant displaces 50% of Substance P from human NK1 receptors at a very low concentration. researchgate.net Its selectivity is a key feature; it is approximately 3,000-fold more selective for the NK1 receptor compared to the NK3 receptor (IC50 = 300 nM) and 45,000-fold more selective compared to the NK2 receptor (IC50 = 4500 nM). nih.gov Furthermore, NMR spectroscopy studies have shown that aprepitant has a slow off-rate from the binding site, suggesting that it remains bound to the receptor for a prolonged period, contributing to its sustained therapeutic effect. nih.gov

Aprepitant Binding Affinity for Neurokinin Receptors

| Receptor | IC50 (nM) | Selectivity Fold vs. NK1 |

|---|---|---|

| Human NK1 | 0.1 | - |

| Human NK2 | 4500 | 45,000x |

| Human NK3 | 300 | 3,000x |

In cellular models, aprepitant effectively demonstrates functional antagonism by blocking the physiological responses triggered by Substance P. The binding of Substance P to the NK1 receptor typically initiates a cascade of intracellular events, including the activation of second messenger systems that lead to cellular responses like calcium mobilization. biopsychiatry.com Preclinical studies have shown that aprepitant can abolish these Substance P-induced behaviors and signaling. biopsychiatry.com For instance, in vitro experiments using cell lines that express the NK1 receptor have demonstrated that aprepitant prevents Substance P from stimulating its receptor, thereby inhibiting the emetic signal transmission. patsnap.com In various cancer cell lines, aprepitant has been shown to induce apoptosis and reduce cell viability, effects that are mediated through its blockage of the NK1 receptor pathway. nih.gov

Positron Emission Tomography (PET) studies in both animals and humans have confirmed that aprepitant crosses the blood-brain barrier and occupies NK1 receptors in the brain. researchgate.netnih.gov These studies are vital for determining the relationship between drug dosage, plasma concentration, and the extent of target engagement in the central nervous system.

In gerbils, a direct relationship was observed between plasma aprepitant concentration and NK1 receptor occupancy in the striatum. researchgate.net The plasma concentration required for 50% of maximal receptor occupancy (EC50) was determined to be 5.5 ng/mL, while 90% occupancy (EC90) was achieved at 50 ng/mL. researchgate.net

Human PET studies have yielded similar findings. A dose- and concentration-related increase in brain NK1 receptor occupancy was observed, with doses of 100 mg/day or greater achieving high (≥90%) receptor occupancy. nih.gov The estimated plasma concentrations of aprepitant needed to achieve 50% and 90% occupancy in humans were approximately 10 ng/mL and 100 ng/mL, respectively. nih.gov Further studies have shown that a single 150-mg intravenous dose of fosaprepitant (B1673561) results in brain NK1 receptor occupancy rates of 100% at 30 minutes and 24 hours post-dose, and ≥97% at 48 hours, demonstrating rapid and sustained target engagement. nih.gov

Aprepitant Receptor Occupancy Data

| Model | Parameter | Plasma Concentration (ng/mL) | Receptor Occupancy |

|---|---|---|---|

| Gerbil | EC50 | 5.5 | 50% |

| EC90 | 50 | 90% | |

| Human | EC50 (approx.) | 10 | 50% |

| EC90 (approx.) | 100 | 90% |

Structure-Activity Relationships (SAR) of Aprepitant and Analogs

The development of aprepitant evolved from earlier non-peptide NK1 receptor antagonists. mdpi.com The general pharmacophore for high-affinity NK1 antagonists consists of a central six-membered ring, often a morpholine (B109124) or piperidine (B6355638), with two or three bulky substituents. nih.gov In aprepitant, this core is a morpholine ring. mdpi.com

The high selectivity and potency of aprepitant are dictated by the specific interactions of its structural components with the NK1 receptor binding pocket. nih.gov Crystal structure analysis provides insight into these determinants: nih.govnih.gov

Bis(trifluoromethyl)phenyl Group : This bulky group is a common feature in many NK1 antagonists. nih.gov It inserts into a deep hydrophobic subpocket formed by helices III, V, and VI, acting as an anchor. nih.gov The two trifluoromethyl groups form extensive interactions with residues such as W261 and F264, effectively "pinching" the W261 residue and preventing the conformational change, or "toggle switch," that is necessary for receptor activation. nih.gov

Morpholine Core : The introduction of a morpholine nucleus was a key modification in the development pathway leading to aprepitant, enhancing receptor-binding affinity. mdpi.com

Specific chemical modifications were critical in transforming earlier lead compounds into the clinically effective drug, aprepitant. mdpi.com These changes were made to enhance binding affinity and, crucially, to improve metabolic stability and prevent deactivation. mdpi.com

Fluorination : The addition of fluorine atoms to the phenyl rings serves two main purposes. Firstly, the trifluoromethyl groups on the phenyl-ethoxy moiety are essential for the high-affinity binding interaction within the hydrophobic pocket, as described above. nih.gov Secondly, the fluorine atom on the 4-fluorophenyl group contributes to metabolic stability, preventing oxidative metabolism at that position, which prolongs the drug's half-life and duration of action. mdpi.com

Methylation : Methylation on the phenyl ring was another chemical change performed during development to prevent metabolic deactivation. mdpi.com

Morpholine Nucleus : As mentioned, replacing a benzylether piperidine with a morpholine nucleus was a key step that enhanced receptor-binding affinity. mdpi.com

These strategic modifications resulted in a compound with potent and selective NK1 receptor antagonism, favorable pharmacokinetic properties, and the ability to cross the blood-brain barrier. mdpi.com

Preclinical Pharmacodynamics in Animal Models

The preclinical pharmacodynamic profile of aprepitant, the active metabolite of (1'S,2R,3S)-Fosaprepitant Dimeglumine, has been extensively characterized in various animal models. These studies have been crucial in elucidating its mechanism of action and predicting its therapeutic effects in humans. The primary focus of this research has been on its potent antagonism of the neurokinin-1 (NK1) receptor, which plays a key role in emesis, pain, and inflammation.

The in vivo efficacy of aprepitant as an NK1 receptor antagonist has been demonstrated across multiple animal species, including ferrets, rats, and mice, in various models of disease. A key area of investigation has been its antiemetic properties, particularly against chemotherapy-induced nausea and vomiting (CINV).

In a study utilizing a ferret model of cisplatin-induced emesis, the administration of aprepitant demonstrated a significant reduction in vomiting. Ferrets are a valuable model as their emetic reflex is similar to that of humans. Following oral administration of aprepitant, plasma and brain cortex concentrations were measured, showing that the compound effectively crosses the blood-brain barrier to engage its target in the central nervous system. The sustained presence of aprepitant in the brain correlated with its ability to block retching and vomiting for an extended period after a cisplatin (B142131) challenge.

Another study in ferrets investigated the effects of a low dose of aprepitant (0.03 mg/kg) on delayed-phase cisplatin-induced emesis. While this dose alone only slightly reduced the total number of emetic events, it exhibited a synergistic effect when combined with the 5-HT3 receptor antagonist ondansetron, significantly decreasing the mean number of emetic events. This highlights the potential for combination therapy in achieving superior antiemetic control.

The anti-inflammatory and analgesic properties of aprepitant have also been assessed in rodent models. In a mouse model of inflammatory pain, aprepitant was shown to alleviate pain behavior in a dose-dependent manner. The study demonstrated that aprepitant treatment attenuated the inflammatory response, as evidenced by reduced paw licking/biting and decreased response to thermal and mechanical pain stimuli.

Table 1: Preclinical Antiemetic Efficacy of Aprepitant in Animal Models An interactive data table detailing the preclinical antiemetic efficacy of aprepitant in various animal models.

| Animal Model | Emetic Stimulus | Aprepitant Dose | Route of Administration | Key Findings | Reference |

| Ferret | Cisplatin | 1-2 mg/kg | Oral | Significant reduction in retching and vomiting; aprepitant crossed the blood-brain barrier. | |

| Ferret | Cisplatin (delayed phase) | 0.03 mg/kg | Oral | Slight reduction in emetic events alone; synergistic effect with ondansetron. | |

| Rat | Cisplatin | 5 mg/kg | Oral | Significant mitigation of kaolin (B608303) consumption (pica) and retching frequency. |

Biological Endpoints and Translational Relevance to Mechanistic Understanding

The preclinical evaluation of aprepitant has utilized a range of biological endpoints to quantify its pharmacodynamic effects and provide a mechanistic basis for its therapeutic actions. These endpoints have been crucial for understanding how the antagonism of the NK1 receptor translates into clinical benefits.

In the context of CINV, key behavioral endpoints in animal models include the frequency of retching and vomiting in ferrets, and kaolin consumption (pica), a surrogate for nausea, in rats. A study in Wistar rats demonstrated that a 5 mg/kg oral dose of aprepitant significantly mitigated cisplatin-induced emetic behaviors. Beyond behavioral measures, this study also assessed pharmacodynamic parameters, revealing that aprepitant normalized stress-related biochemical alterations induced by cisplatin. Specifically, aprepitant treatment led to a significant reduction in elevated levels of NK1 receptor expression and serum corticosterone, providing a biochemical correlation to its antiemetic effect.

For its anti-inflammatory and analgesic effects, preclinical studies have measured a variety of biological endpoints. In a mouse model of inflammatory pain, administration of aprepitant at doses of 10 mg/kg and 20 mg/kg significantly inhibited the formalin-induced expression of pro-inflammatory cytokines, including monocyte chemoattractant protein-1 (MCP-1), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in the inflamed paw. Histopathological examination also showed a marked decrease in inflammatory cell infiltration in aprepitant-treated mice. Mechanistically, aprepitant was found to suppress the activation of microglia and the phosphorylation of JNK and p38 MAPK, key signaling molecules in inflammatory pathways.

The translational relevance of these preclinical findings is underscored by the conserved role of substance P and the NK1 receptor in the physiological processes of emesis, pain, and inflammation across species, including humans. The ability of aprepitant to block the binding of substance P to NK1 receptors in the brain's vomiting center is a key mechanism that translates directly from animal models to its clinical efficacy in preventing CINV. wikipedia.org The preclinical observation of synergy between aprepitant and 5-HT3 receptor antagonists also provided a strong rationale for the combination therapy that is now a standard of care in clinical practice. The demonstrated anti-inflammatory and analgesic effects in animal models, through the modulation of key inflammatory mediators and signaling pathways, suggest the potential for aprepitant to be repurposed for other inflammatory conditions, a concept that is the subject of ongoing research.

Table 2: Effect of Aprepitant on Biological Endpoints in Preclinical Models An interactive data table summarizing the effect of aprepitant on various biological endpoints in preclinical studies.

| Animal Model | Condition | Aprepitant Dose | Biological Endpoint | Outcome | Reference |

| Rat | Cisplatin-induced emesis | 5 mg/kg | Kaolin Consumption | Significantly reduced | |

| Rat | Cisplatin-induced emesis | 5 mg/kg | Retching Frequency | Significantly reduced | |

| Rat | Cisplatin-induced emesis | 5 mg/kg | NK1 Receptor Expression | Significantly reduced | |

| Rat | Cisplatin-induced emesis | 5 mg/kg | Serum Corticosterone | Significantly reduced | |

| Mouse | Formalin-induced inflammatory pain | 10 mg/kg & 20 mg/kg | Paw Licking/Biting | Significantly attenuated | |

| Mouse | Formalin-induced inflammatory pain | 10 mg/kg & 20 mg/kg | Pro-inflammatory Cytokines (MCP-1, IL-1β, TNF-α, IL-6) | Significantly inhibited | |

| Mouse | Formalin-induced inflammatory pain | 10 mg/kg & 20 mg/kg | Inflammatory Cell Infiltration | Markedly decreased | |

| Mouse | Formalin-induced inflammatory pain | 10 mg/kg & 20 mg/kg | Phosphorylation of JNK and p38 MAPK | Significantly suppressed |

Pharmacokinetic and Dispositional Aspects of 1 S,2r,3s Fosaprepitant Dimeglumine in Preclinical Research

Absorption and Distribution Studies in Preclinical Animal Models

As an intravenously administered prodrug, fosaprepitant (B1673561) is designed for complete bioavailability. Its primary characteristic upon entering the systemic circulation is its rapid conversion to aprepitant (B1667566).

Conversion Rate: Ex vivo studies have demonstrated species-specific differences in the conversion rate of fosaprepitant to aprepitant in blood. The conversion is rapid in rats, with a half-life of approximately 30 minutes, but significantly slower in dogs, with a half-life exceeding 300 minutes. nih.gov In contrast, in vitro studies using liver microsomes showed rapid conversion, with only 3% of the prodrug remaining after 15 minutes in human liver microsomes, suggesting that the liver is a primary site of this bioactivation. nih.gov Following intravenous administration in preclinical models, plasma levels of fosaprepitant itself become undetectable within 30 minutes. nih.gov

Distribution: Once converted, the resulting aprepitant undergoes distribution. Preclinical studies in rats and dogs have shown that aprepitant is highly bound to plasma proteins, with binding exceeding 98%. fda.gov Animal models have also demonstrated that aprepitant readily crosses the blood-brain barrier to target NK₁ receptors in the brain. researchgate.net Furthermore, studies in pregnant animals indicated that aprepitant crosses the placenta, leading to its detection in fetal plasma. fda.gov It is also excreted into the milk of lactating rats. fda.gov

| Parameter | Animal Model(s) | Finding | Reference |

|---|---|---|---|

| Plasma Protein Binding | Rats, Dogs | >98% | fda.gov |

| Blood-Brain Barrier Penetration | Animal Models | Readily crosses | researchgate.net |

| Placental Transfer | Pregnant Animals | Detected in fetal plasma | fda.gov |

| Excretion in Milk | Lactating Rats | Present in milk | fda.gov |

Biotransformation Pathways and Identification of Metabolites (Preclinical)

Fosaprepitant's primary biotransformation is its hydrolysis to aprepitant. The subsequent metabolism of aprepitant has been extensively studied in rats and dogs, revealing that the compound is significantly metabolized. researchgate.netnih.gov The metabolic profiles of aprepitant were found to be qualitatively similar in rats, dogs, and humans. fda.gov

The major metabolic pathways for aprepitant in preclinical species involve oxidation and glucuronidation. nih.gov Key biotransformation processes include:

Oxidation: This occurs extensively on the morpholine (B109124) ring and its side chains. researchgate.net

N-dealkylation: This is another primary pathway of aprepitant metabolism. fda.gov

Glucuronidation: This represents an important pathway for both metabolism and excretion in rats and dogs. nih.gov

Several oxidative metabolites, derived from the opening of the morpholine ring, N-dealkylation, and other oxidative processes, have been detected in the plasma of rats and dogs. nih.gov In dog bile, the glucuronide of aprepitant, along with four other glucuronides derived from phase I metabolites, were identified as major metabolites. nih.gov An acid-labile glucuronide of aprepitant was a significant metabolite found in rat bile. nih.gov

| Metabolic Pathway | Description | Identified Metabolites/Products | Animal Model(s) | Reference |

|---|---|---|---|---|

| Oxidation | Occurs at the morpholine ring and its side chains. | Various oxidative metabolites. | Rats, Dogs | researchgate.netnih.gov |

| N-dealkylation | A major metabolic route. | N-dealkylated metabolites. | Rats, Dogs | fda.govnih.gov |

| Glucuronidation | Conjugation with glucuronic acid. | Aprepitant glucuronide and glucuronides of phase I metabolites. | Rats, Dogs | nih.gov |

Excretion Routes in Animal Models

Following the administration and subsequent metabolism of aprepitant (from fosaprepitant), the elimination of drug-related radioactivity shows species-specific patterns. nih.gov Unchanged aprepitant was not detected in the urine of either rats or dogs, indicating extensive metabolism prior to renal excretion. researchgate.netnih.gov

Rats: In rats, the primary route for the elimination of drug-related material is through biliary excretion. nih.gov A significant portion of an administered dose was accounted for in the bile, with an acid-labile glucuronide of aprepitant being a major component. nih.gov The presence of this glucuronide in bile but not in feces suggested the potential for enterohepatic circulation of aprepitant. nih.gov

Dogs: In dogs, elimination occurs through both biliary and urinary excretion. nih.gov The glucuronide of aprepitant and glucuronides of its phase I metabolites were major components in the bile. nih.gov

In both rats and dogs, two highly polar carboxylic acid metabolites, 4-fluoro-alpha-hydroxybenzeneacetic acid and 4-fluoro-alpha-oxobenzeneacetic acid, were identified as the main drug-related substances in urine. nih.gov

| Animal Model | Primary Excretion Route(s) | Major Urinary Metabolites | Major Biliary Metabolites | Reference |

|---|---|---|---|---|

| Rat | Biliary Excretion | 4-fluoro-alpha-hydroxybenzeneacetic acid, 4-fluoro-alpha-oxobenzeneacetic acid | Acid-labile glucuronide of aprepitant | nih.gov |

| Dog | Biliary and Urinary Excretion | 4-fluoro-alpha-hydroxybenzeneacetic acid, 4-fluoro-alpha-oxobenzeneacetic acid | Aprepitant glucuronide, Glucuronides of phase I metabolites | nih.gov |

Advanced Analytical Methodologies for 1 S,2r,3s Fosaprepitant Dimeglumine Research

Chromatographic Techniques for Purity, Identity, and Related Substances Assessment

Chromatographic methods are fundamental in pharmaceutical analysis for separating and quantifying the main compound from any process-related impurities and degradation products. For (1'S,2R,3S)-Fosaprepitant Dimeglumine, High-Performance Liquid Chromatography (HPLC) is the most prominently documented technique.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) methods have been extensively developed and validated for the determination of this compound and its related substances in both bulk drug substance and injection formulations. nih.govhumanjournals.com These methods are designed to be specific, accurate, precise, and robust, adhering to the guidelines set by the International Conference on Harmonization (ICH). nih.govhumanjournals.com

The primary goal of these HPLC methods is to achieve effective separation of Fosaprepitant (B1673561) from its potential impurities, including its active metabolite, Aprepitant (B1667566), which is also a major degradant. asianpubs.orgasianpubs.org Method development often employs a Quality by Design (QbD) approach to systematically optimize chromatographic conditions and ensure the method is reliable for its intended use in quality control laboratories. asianpubs.orgresearchgate.net

Key aspects of typical HPLC methods include the use of C8 or C18 columns, gradient elution with a mobile phase consisting of an acidic buffer (e.g., phosphate (B84403) or phosphoric acid) and an organic modifier like acetonitrile, and UV detection at a wavelength around 210 nm. humanjournals.comresearchgate.netmlcpharmacy.edu.inresearchgate.net Validation of these methods involves rigorous testing for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. humanjournals.comasianpubs.org

Table 1: Examples of Reported HPLC Method Conditions for this compound Analysis This table is interactive. You can sort and filter the data.

| Parameter | Method 1 asianpubs.orgasianpubs.org | Method 2 humanjournals.com | Method 3 researchgate.net |

|---|---|---|---|

| Column | Symmetry Shield RP-18 (250 mm × 4.6 mm; 5 µm) | Unison UK-Phenyl (250mm × 4.6mm, 3μm) | Supersil ODS-2 (250 × 4.6 mm, 5 µm) |

| Mobile Phase A | Water:Acetonitrile (800:200, v/v) with Orthophosphoric Acid and Tetrabutylammonium Hydrogen Sulphate | Phosphoric acid buffer | Phosphate buffer (pH 2.15) |

| Mobile Phase B | Water:Acetonitrile (200:800, v/v) with Orthophosphoric Acid and Tetrabutylammonium Hydrogen Sulphate | Acetonitrile | Acetonitrile |

| Elution Mode | Gradient | Gradient | Gradient |

| Flow Rate | Not specified, but gradient program provided | 1.0 ml/min | Not specified |

| Column Temp. | 20 °C | 25 °C | Not specified |

| Detection (UV) | 210 nm | 210 nm | 215 nm |

| Injection Vol. | 20 µL | 20 µL | Not specified |

Validation studies have demonstrated excellent linearity with correlation coefficients (r²) of ≥ 0.999 for Fosaprepitant and its related impurities. asianpubs.orgresearchgate.net Accuracy is typically confirmed by recovery studies, with results generally falling between 90% and 103%. asianpubs.orgresearchgate.net The methods are sensitive, with LOD values for impurities often reported to be less than 0.01% w/w, making them suitable for detecting trace-level substances. humanjournals.comasianpubs.orgresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC. uj.edu.plaustinpublishinggroup.com This technology can be particularly advantageous for analyzing complex pharmaceutical samples, improving throughput in quality control environments, and providing better separation of closely eluting impurities. uj.edu.plaustinpublishinggroup.com

While the principles of UPLC suggest it would be a highly effective tool for the analysis of this compound, a review of available academic literature did not identify specific, published UPLC methods dedicated to this compound. However, the application of UPLC could significantly reduce solvent consumption and analysis time compared to the established HPLC methods, which often have run times of 25 minutes or more. researchgate.netaustinpublishinggroup.com

Spectroscopic and Spectrometric Characterization (NMR, MS, IR)

Detailed structural elucidation and characterization of this compound rely on a combination of spectroscopic and spectrometric techniques. While extensive public data from academic research is limited, the foundational characterization would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be used to confirm the molecular structure, providing detailed information about the chemical environment of each proton and carbon atom. mdpi.com This is essential for verifying the stereochemistry and identifying the specific sites of phosphorylation and salt formation with dimeglumine.

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and its fragmentation patterns. For this compound, which has a molecular formula of C23H22F7N4O6P · 2(C7H17NO5), mass spectrometry would confirm the mass of the parent ion and provide structural information through fragmentation analysis. mlcpharmacy.edu.in

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. Key functional groups in Fosaprepitant Dimeglumine, such as P=O (phosphate), C-F (trifluoromethyl), and O-H and N-H (from the dimeglumine counter-ions), would produce characteristic absorption bands, confirming the compound's identity.

Bioanalytical Methods for Prodrug and Active Metabolite Quantification in Biological Matrices (Preclinical)

Bioanalytical methods are essential for quantifying a drug and its metabolites in biological fluids like plasma, serum, or urine, which is a critical part of preclinical pharmacokinetic and toxicokinetic studies. wisdomlib.orgasianjpr.com For this compound, the primary goal of such methods is the simultaneous quantification of the prodrug (Fosaprepitant) and its active metabolite (Aprepitant). nih.gov

These methods must be highly sensitive, selective, accurate, and reproducible. wisdomlib.orggrafiati.com The most common technique for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers the high sensitivity and selectivity needed to measure low concentrations of the analytes in complex biological matrices. nih.gov

The development and validation of a bioanalytical method involves several key steps: asianjpr.com

Sample Preparation : This crucial step involves extracting the analytes from the biological matrix and removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation : An LC system (either HPLC or UPLC) separates the prodrug, its metabolite, and an internal standard before they enter the mass spectrometer.

Mass Spectrometric Detection : A tandem mass spectrometer is used for detection, typically in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity for quantification.

Method Validation : The method must be fully validated according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), matrix effect, recovery, and the stability of the analytes under various conditions (e.g., freeze-thaw, short-term, and long-term storage). wisdomlib.orgscilit.com

Stability-Indicating Analytical Methods and Degradation Product Analysis (academic context)

A stability-indicating analytical method (SIAM) is a validated quantitative method that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. nih.govasianpubs.org For this compound, developing a SIAM is crucial for determining its shelf-life and ensuring the quality of the final product.

These methods are established through forced degradation studies, where the drug substance is subjected to a variety of stress conditions more severe than those it would encounter during storage. humanjournals.com As per ICH guidelines, typical stress conditions include:

Acidic and basic hydrolysis

Oxidation (e.g., with hydrogen peroxide)

Thermal stress (heat)

Photolytic stress (exposure to light)

Humidity humanjournals.comasianpubs.orgasianpubs.org

Research has shown that this compound is susceptible to degradation under acidic, basic, oxidative, and thermal conditions. humanjournals.comasianpubs.org The primary degradation product consistently identified across multiple studies is its active form, Aprepitant, which is formed by the hydrolysis of the phosphate group. asianpubs.orgasianpubs.org The developed HPLC methods have been proven to be stability-indicating, as they can effectively separate the intact drug from Aprepitant and other minor degradation products, ensuring that the analytical results are not skewed by their presence. asianpubs.orgresearchgate.net The peak purity of Fosaprepitant is often confirmed using a photodiode array (PDA) detector to ensure no co-eluting peaks are present. asianpubs.org

Table 2: Summary of Forced Degradation Studies for this compound This table is interactive. You can sort and filter the data.

| Stress Condition | Observation | Major Degradant Identified | Reference |

|---|---|---|---|

| Acid Hydrolysis | Significant degradation observed | Aprepitant (Impurity III) | humanjournals.comasianpubs.org |

| Base Hydrolysis | Significant degradation observed | Aprepitant (Impurity III); Unknown at RRT 0.24 | humanjournals.comasianpubs.org |

| Oxidative (Peroxide) | Significant degradation observed | Aprepitant (Impurity III); Two unknowns at RRT 0.24 & 1.07 | humanjournals.comasianpubs.org |

| Thermal | Significant degradation observed | Aprepitant | asianpubs.orgasianpubs.org |

| Photolytic | Stable | Not applicable | humanjournals.comasianpubs.org |

| Humidity | Unstable behavior shown | Aprepitant | asianpubs.orgasianpubs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Aprepitant |

| Orthophosphoric Acid |

| Tetrabutylammonium Hydrogen Sulphate |

Formulation Science and Physicochemical Stability Research Excluding Dosage and Administration

Factors Influencing Prodrug Hydrolysis and Degradation Mechanisms

The primary degradation pathway for (1'S,2R,3S)-Fosaprepitant Dimeglumine in an aqueous environment is hydrolysis. nih.gov This chemical reaction involves the cleavage of the N-phosphoryl bond, which converts the prodrug into its active pharmaceutical ingredient, aprepitant (B1667566). researchgate.netpharmaffiliates.com While this conversion is necessary in vivo for pharmacological activity, premature hydrolysis during storage or administration is undesirable as aprepitant is poorly water-soluble and can precipitate out of solution. researchgate.net

Factors Influencing Hydrolysis:

Aqueous Environment: The presence of water is the primary requisite for the hydrolytic degradation of fosaprepitant (B1673561). nih.gov Formulations must carefully consider the amount of water to control the formation of degradation impurities. nih.gov

pH: The rate of hydrolysis of phosphate (B84403) esters is generally pH-dependent. nih.gov For this compound, formulations are typically alkaline, as the drug is more stable in an alkaline environment compared to an acidic one. nih.gov A patent for a stable aqueous composition of fosaprepitant specifies a pH range of about 9 to 11. researchgate.net

Enzymatic Catalysis: In vivo, the conversion of fosaprepitant to aprepitant is rapid, occurring within 30 minutes of intravenous administration. nih.gov This is facilitated by ubiquitous enzymes like alkaline phosphatases. nih.gov While fosaprepitant is relatively stable in human blood, its conversion in human liver microsomes is rapid. nih.gov

Degradation Mechanism:

This compound is an N-phosphoryl prodrug. The hydrolysis of such compounds involves the cleavage of the phosphorus-nitrogen bond. This process can be catalyzed by acids, bases, or enzymes. In the case of fosaprepitant, the hydrolysis yields aprepitant and inorganic phosphate. pharmaffiliates.com The general mechanism for the hydrolysis of phosphate prodrugs is well-documented and serves as a model for understanding the degradation of fosaprepitant. researchgate.netnih.gov The presence of the dimeglumine salt does not directly participate in the degradation reaction but influences the solubility and pH of the formulation.

Research on Excipient Compatibility and Stability Enhancement Strategies (academic context)

Given the inherent instability of this compound in aqueous solutions, significant research has focused on excipient compatibility and strategies to enhance its stability.

Excipient Compatibility:

Studies have been conducted to assess the compatibility of fosaprepitant with various intravenous diluents and other co-administered drugs. Fosaprepitant (1 mg/mL in 0.9% sodium chloride) was found to be compatible with water for injection and 5% dextrose injection solution. nih.gov It also demonstrated compatibility with several 5-HT3 antagonists (ondansetron, granisetron) and corticosteroids (dexamethasone sodium phosphate, methylprednisolone (B1676475) sodium succinate) when combined in the same infusion bag. nih.gov However, it was found to be incompatible with palonosetron (B1662849) under all tested conditions and with tropisetron (B1223216) unless a corticosteroid was also present. nih.gov Furthermore, fosaprepitant is incompatible with solutions containing divalent cations, such as Ca²⁺ and Mg²⁺, which includes Lactated Ringer's Solution. fda.gov

A commercial formulation of fosaprepitant for injection includes excipients such as edetate disodium (B8443419) (a chelating agent), polysorbate 80 (a surfactant), and lactose (B1674315) anhydrous. fda.govpharmaffiliates.com

Stability Enhancement Strategies:

A key strategy to enhance the stability of fosaprepitant involves the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, thereby protecting them from degradation. Research has shown that cyclodextrin (B1172386) derivatives can act as dual-functional excipients for fosaprepitant formulations. researchgate.net They not only inhibit the hydrolysis of fosaprepitant but also enhance the solubility of the less soluble degradation product, aprepitant. researchgate.net

Specifically, sulfobutyl ether β-cyclodextrin has been investigated as a polysorbate 80-free stabilizing agent. researchgate.net Formulations containing sulfobutyl ether β-cyclodextrin at a pH between 9 and 11 demonstrated substantially improved stability of fosaprepitant in aqueous solutions compared to formulations without the cyclodextrin derivative. researchgate.net This is attributed to the encapsulation of the labile part of the fosaprepitant molecule within the cyclodextrin cavity, shielding it from hydrolytic attack.

The table below summarizes the effect of increasing the weight ratio of a cyclodextrin derivative on the formation of the aprepitant degradant in a fosaprepitant solution stored at 40°C for one month.

| Fosaprepitant Dimeglumine:Cyclodextrin Derivative (w/w ratio) | Aprepitant Formed (%) |

| 1:0 | 1.83 |

| 1:25 | 0.54 |

| 1:50 | 0.35 |

| 1:100 | 0.23 |

| 1:150 | 0.16 |

This data clearly illustrates the protective effect of the cyclodextrin derivative against the hydrolytic degradation of this compound.

Future Directions and Emerging Research Areas for 1 S,2r,3s Fosaprepitant Dimeglumine

Development of Novel Prodrug Delivery Systems and Formulations (academic, not clinical)

The current formulation of (1'S,2R,3S)-Fosaprepitant dimeglumine is a lyophilized powder for injection. humanjournals.comfda.gov This form ensures stability but requires reconstitution and dilution before administration, a process that is both time-consuming and complex. humanjournals.com Academic research is consequently focused on developing more convenient and stable formulations, particularly stable liquid parenteral forms that would eliminate the need for reconstitution. google.com

The primary challenge in developing an aqueous liquid dosage form is the hydrolytic degradation of fosaprepitant (B1673561). humanjournals.com Research indicates that the compound is unstable in aqueous environments, readily converting to aprepitant (B1667566). humanjournals.comgoogle.com Early attempts to develop simple aqueous-based liquid formulations highlighted these stability issues, suggesting that non-aqueous formulations may be a more viable path forward for achieving better control over impurities. humanjournals.com Patent literature describes the development of stable, liquid parenteral formulations with a pH ranging from approximately 7 to 13, incorporating various pharmaceutically acceptable adjuvants to maintain stability without the need for lyophilization. google.com These formulations were tested for stability over three months at both refrigerated (2-8°C) and accelerated (25°C/60%RH) conditions, showing no significant increase in impurities. google.com

While research on novel delivery systems for fosaprepitant itself is focused on parenteral formulations, related academic work on its active moiety, aprepitant, provides insight into broader future possibilities. For example, novel semi-solid self-emulsifying drug delivery systems (SNEDDS) for oral delivery of aprepitant have been designed to overcome its poor solubility and enhance its dissolution rate. nih.gov These supersaturated SNEDDS formulations, which can be filled into capsules in a melted state and solidify at room temperature, represent an innovative approach to improving the delivery of the active compound. nih.gov

Table 1: Comparison of Investigated Formulation Approaches

| Formulation Type | Key Characteristics | Research Goal | Challenges Addressed |

|---|---|---|---|

| Lyophilized Powder (Current) | Solid, requires reconstitution | Ensure long-term stability | Chemical stability of the prodrug in solid state. humanjournals.comgoogle.com |

| Aqueous-Based Liquid | Clear, colorless solution | Convenience, avoid reconstitution | Hydrolytic degradation, impurity control. humanjournals.com |

| Stable Liquid Parenteral | pH-controlled (7-13) liquid with adjuvants | Convenience and stability | Hydrolytic degradation, long-term storage as a liquid. google.com |

| Aprepitant SNEDDS (Analogous) | Semi-solid, self-emulsifying system | Enhance oral delivery of active moiety | Poor solubility and bioavailability of aprepitant. nih.gov |

Computational Chemistry and Molecular Modeling in Prodrug Design and Receptor Interaction Studies

Computational chemistry and molecular modeling are pivotal in understanding the interaction between aprepitant (the active form of fosaprepitant) and its target, the human NK1 receptor. nih.govresearchgate.net The availability of the crystal structure of the NK1 receptor bound to aprepitant provides a detailed, static picture of this interaction, which is essential for computational studies. nih.gov

Molecular modeling reveals that aprepitant binds within a hydrophobic pocket formed by helices III, V, and VI of the NK1 receptor. nih.gov The bis-trifluoromethyl-phenyl group of aprepitant acts as an anchor, stabilizing the morpholine (B109124) group in an optimal orientation. nih.gov In total, 15 amino acid residues are involved in aprepitant binding, with 10 of these being highly conserved across the neurokinin receptor subfamily. nih.gov Techniques such as ¹⁹F-NMR spectroscopy complement these static models by providing dynamic characterization of the ligand-receptor complex, showing that aprepitant occupies multiple substates within the binding site that exchange on a millisecond timescale. researchgate.net

This detailed structural and dynamic information is invaluable for future prodrug design. By understanding the precise orientation and key interactions of the active moiety in the receptor pocket, computational models can be used to:

Design Novel Prodrugs: Virtually design and screen new prodrugs of aprepitant with modified phosphate (B84403) groups or linkers. These modifications could be engineered to alter the rate of conversion to aprepitant, potentially tailoring the pharmacokinetic profile for different applications.

Optimize Receptor Affinity: Guide the synthesis of new NK1 receptor antagonists with improved binding affinity and selectivity.

Predict Binding of Analogs: Use the existing receptor-ligand structure as a template to predict how other NK1 receptor antagonists bind, facilitating comparative analysis.

Table 2: Key NK1 Receptor Residues Interacting with Aprepitant

| Residue | Location (Helix) | Type of Interaction |

|---|---|---|

| Gln165 | N/A | Hydrogen bonds, pivotal for binding nih.govresearchgate.net |

| His197 | N/A | Hydrophobic interactions nih.gov |

| Phe264 | Helix VI | Key hydrophobic interaction nih.gov |

| Phe268 | N/A | Hydrophobic interactions nih.gov |

| Tyr287 | N/A | Pivotal for both agonist and antagonist binding researchgate.net |

| Asn109 | N/A | General interaction researchgate.net |

| Ile113 | N/A | General interaction researchgate.net |

| Ile182 | N/A | General interaction researchgate.net |

| Trp184 | N/A | General interaction researchgate.net |

Mechanistic Exploration of Prodrug Activation and Cellular Permeation Pathways

This compound is an N-phosphorylated prodrug designed to overcome the poor water solubility of aprepitant. humanjournals.comnih.gov Its mechanism of action is centered on its rapid and nearly complete conversion to aprepitant following intravenous administration. patsnap.comfda.gov This bioactivation is a critical step, and preclinical research has focused on elucidating the specific pathways involved.

The conversion is mediated by ubiquitous enzymes, primarily phosphatases. patsnap.com In vitro studies using human tissue preparations have demonstrated that this activation is not confined to the liver. S9 preparations from the kidney, lung, and ileum also show rapid and extensive conversion of fosaprepitant to aprepitant. fda.gov This suggests that the activation can occur in multiple extrahepatic tissues, contributing to the rapid appearance of aprepitant in the plasma, with peak concentrations reached within 30 minutes of administration. patsnap.comfda.gov

Once converted, the cellular permeation of aprepitant becomes the critical factor for reaching its target in the central nervous system. nih.gov Aprepitant is known to cross the blood-brain barrier in humans. fda.govdrugbank.com Preclinical models are used to explore the specifics of this permeation. Studies utilizing Caco-2 cell monolayers, a well-established in vitro model for intestinal permeability, have been employed to investigate the transport of aprepitant. acs.org Such studies help to determine the apparent permeation clearance and understand the mechanisms by which the lipophilic aprepitant molecule traverses cellular membranes. acs.org

Table 3: Preclinical Findings on Fosaprepitant Activation and Permeation

| Research Area | Key Finding | Method/Model | Implication |

|---|---|---|---|

| Prodrug Activation | Conversion is rapid and nearly complete. | In vivo human pharmacokinetics patsnap.com | Efficient delivery of the active drug. |

| Location of Activation | Occurs in liver, kidney, lung, and ileum. | In vitro S9 human tissue preparations fda.gov | Bioactivation is widespread, not reliant on hepatic first-pass. |

| CNS Permeation | Aprepitant crosses the blood-brain barrier. | Human PET studies drugbank.com | The active drug can reach its central targets. |

| Cellular Transport | Permeation can be quantified. | Caco-2 cell monolayer assays acs.org | Provides a model to study mechanisms of cellular uptake. |

Comparative Pharmacological Studies with Other NK1 Receptor Antagonists in Preclinical Settings.

The class of NK1 receptor antagonists includes several compounds, and comparative studies are essential to differentiate their pharmacological profiles. While aprepitant (delivered by fosaprepitant) was the first approved agent in this class, others like fosnetupitant (B607539) have since been developed. nih.govresearchgate.net

Retrospective observational studies have compared the efficacy of fosnetupitant with fosaprepitant and aprepitant in managing chemotherapy-induced nausea and vomiting (CINV). One such study involving patients receiving high-emetic-risk cisplatin-based chemotherapy evaluated the complete response (CR) rate—defined as no vomiting and no use of rescue medication—across different time periods. nih.gov The results indicated that the CR rates at 0-168 hours and in the "beyond-delayed" period (120-168 hours) were significantly higher in the group receiving fosnetupitant compared to the groups receiving fosaprepitant or aprepitant. nih.gov After adjusting for confounding factors, the use of fosnetupitant was identified as an independent factor associated with improved outcomes in the delayed phase. nih.gov

These types of comparative analyses are critical in preclinical and academic settings to understand the nuanced differences between agents in the same therapeutic class. Such studies can stimulate further research into the underlying reasons for efficacy differences, which could be related to factors like receptor binding kinetics, duration of receptor occupancy, or off-target effects.

CR = Complete Response. Data reflects findings from a specific retrospective observational study comparing outcomes in patients receiving cisplatin-based chemotherapy. nih.gov

Q & A

Q. What methodologies are recommended for synthesizing (1'S,2R,3S)-fosaprepitant dimeglumine with minimal impurities?

A resin-based metal scavenger approach is described to eliminate contaminants like palladium during synthesis. This method avoids intermediate isolation, enhancing purity and scalability. Critical parameters include solvent selection, reaction temperature, and resin contact time. Validation via high-performance liquid chromatography (HPLC) ensures impurity levels <0.01% w/w .

Q. How can stability-indicating methods be optimized for fosaprepitant dimeglumine under stress conditions?

A Quality by Design (QbD)-driven RP-HPLC method uses a gradient elution with tetrabutylammonium hydrogen sulfate and orthophosphoric acid. Stress testing under acid/base hydrolysis, oxidation, thermal, and photolytic conditions identifies aprepitant as the primary degradation product. Method validation includes specificity, linearity (R² >0.999), and accuracy (90–103% recovery). Peak purity analysis and mass balance (>99%) confirm robustness .

Q. Why was a prodrug strategy employed for fosaprepitant instead of direct aprepitant formulation?

Aprepitant’s low aqueous solubility (0.2 µg/mL) precluded intravenous use. Fosaprepitant, a phosphorylated prodrug, achieves 12 mg/mL solubility in isotonic saline. In vivo conversion to aprepitant occurs via hepatic metabolism, with species-dependent kinetics (e.g., rapid in rats, slow in dogs, and negligible in human blood). This design balances solubility and bioactivation .

Advanced Research Questions

Q. How do interspecies differences in fosaprepitant metabolism impact preclinical-to-clinical translation?

Ex vivo studies show rapid prodrug conversion in rat blood (t½ ~30 min) but slow conversion in dogs (t½ >300 min). Human liver microsomes, however, rapidly metabolize fosaprepitant (97% conversion in 15 min). These disparities necessitate careful extrapolation of pharmacokinetic (PK) data, emphasizing human-specific microsomal assays and physiologically based pharmacokinetic (PBPK) modeling .

Q. What analytical challenges arise in quantifying fosaprepitant and aprepitant in biological matrices?

Co-administration with 5-HT3 antagonists (e.g., ondansetron) and corticosteroids (e.g., dexamethasone) requires selective detection. LC-MS/MS methods with deuterated internal standards (e.g., aprepitant-d12) are recommended. Key parameters include ionization suppression mitigation and resolution of co-eluting metabolites. Validation should cover LOD (0.1 ng/mL) and matrix effects (<15% variability) .

Q. How can population pharmacokinetic models address variability in fosaprepitant exposure among cancer patients?

Covariate analysis (e.g., body weight, hepatic function) in nonlinear mixed-effects models (NONMEM) explains interindividual variability. For example, hepatic impairment reduces aprepitant clearance by 30%, requiring dose adjustments. Bayesian forecasting tools integrate therapeutic drug monitoring (TDM) data to personalize regimens in high-emetogenic chemotherapy .

Q. What are the mechanistic implications of fosaprepitant’s NK1 receptor affinity compared to aprepitant?

Fosaprepitant exhibits 10-fold lower NK1 receptor binding (IC₅₀ 1.2 nM vs. 0.09 nM for aprepitant). However, rapid conversion to aprepitant in vivo ensures equivalent efficacy. Radiolabeled PET imaging (e.g., [¹⁸F]aprepitant) quantifies receptor occupancy, showing >90% blockade at standard doses. This supports fosaprepitant’s non-inferiority in clinical trials .

Q. How do degradation pathways of fosaprepitant inform formulation storage and handling protocols?

Hydrolytic degradation dominates under acidic (HCl) and oxidative (H₂O₂) conditions. Lyophilized formulations stored at -20°C retain >95% potency for 24 months. Reconstituted solutions (1 mg/mL in saline) are stable for 24 hours at 25°C. Photostability studies recommend amber vials to prevent UV-induced decomposition .

Q. What clinical trial designs validate fosaprepitant in pediatric or immunocompromised populations?

Phase III trials (e.g., NCT04581915) use double-blind, placebo-controlled designs with primary endpoints of complete response (no vomiting/retching). Subgroup analyses stratify by age, CYP3A4/5 genotypes, and concomitant therapies (e.g., CYP3A4 inhibitors). Adaptive dosing protocols adjust for body surface area (BSA) in pediatric cohorts .

Q. How can in silico tools predict drug-drug interactions (DDIs) involving fosaprepitant?

Simcyp® simulations model CYP3A4-mediated interactions (e.g., with dexamethasone or ketoconazole). Fosaprepitant’s weak CYP3A4 inhibition (Ki ~25 µM) suggests minimal DDI risk, but aprepitant’s longer half-life (~40 hrs) requires monitoring. PBPK models integrate in vitro inhibition data to forecast AUC ratios and guide dosing .

Contradictions and Knowledge Gaps

- Metabolic Stability Paradox : Fosaprepitant is stable in human blood but rapidly metabolized in liver microsomes. This highlights the need for organ-specific metabolic profiling beyond whole-blood assays .

- Pediatric Efficacy Data : Limited PK studies in children (<12 years) necessitate extrapolation from adult models, risking under/over-dosing. Ongoing trials (e.g., CONSOLE, NCT04253158) aim to fill this gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.